n,n-Bis(2-fluoroethyl)methanesulfonamide
CAS No.: 1998-78-3
Cat. No.: VC18748558
Molecular Formula: C5H11F2NO2S
Molecular Weight: 187.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1998-78-3 |
|---|---|
| Molecular Formula | C5H11F2NO2S |
| Molecular Weight | 187.21 g/mol |
| IUPAC Name | N,N-bis(2-fluoroethyl)methanesulfonamide |
| Standard InChI | InChI=1S/C5H11F2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |
| Standard InChI Key | PUFGWUPFRCMTQQ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N(CCF)CCF |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
N,N-Bis(2-fluoroethyl)methanesulfonamide (systematic IUPAC name: N,N-bis(2-fluoroethyl)methanesulfonamide) has the molecular formula C<sub>5</sub>H<sub>10</sub>F<sub>2</sub>NO<sub>2</sub>S, corresponding to a molecular weight of 203.21 g/mol. The structure consists of a central methanesulfonamide group (-SO<sub>2</sub>NH-) bonded to two 2-fluoroethyl moieties (-CH<sub>2</sub>CH<sub>2</sub>F). Fluorine atoms at the β-position of the ethyl chains contribute to the compound’s electronic and steric profile, influencing its reactivity and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C<sub>5</sub>H<sub>10</sub>F<sub>2</sub>NO<sub>2</sub>S |
| Molecular Weight | 203.21 g/mol |
| Structural Features | Methanesulfonamide core, two 2-fluoroethyl groups |
| Lipophilicity (logP) | Estimated 1.2–1.5 (calc. via XLogP3) |
| Solubility | Moderate in polar organic solvents |
Synthesis and Reaction Chemistry
Conventional Synthesis Route
The primary synthesis involves a nucleophilic substitution reaction between methanesulfonyl chloride and 2-fluoroethylamine under controlled conditions:
Reaction Scheme:
Key parameters:
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Solvent: Dichloromethane or water (with phase-transfer catalysts) .
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Temperature: 0–10°C to minimize side reactions.
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Base: Aqueous sodium carbonate (pH 7.5–8.5) to neutralize HCl .
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Yield: ~70–85% after purification.
Phase-Transfer Catalysis (PTC) Optimization
Recent advancements in sulfonamide synthesis, as demonstrated in patent US9440932B2 , highlight the efficacy of tetraalkylammonium halides (e.g., tetra-n-propylammonium chloride) in biphasic water-aromatic solvent systems. This method enhances reaction rates by shuttling reactants across phases, reducing hydrolysis of methanesulfonyl chloride. Applied to N,N-bis(2-fluoroethyl)methanesulfonamide, PTC could improve yield and purity by suppressing bis-sulfonamide impurities .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 75 | 90 |
| PTC (Water) | H<sub>2</sub>O, 10°C, pH 8.0 | 85 | 95 |
Biological Activity and Mechanism of Action
Hypothesized Antimicrobial Activity
As a sulfonamide derivative, N,N-bis(2-fluoroethyl)methanesulfonamide is postulated to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. Fluorine’s electronegativity may enhance binding affinity to the p-aminobenzoic acid (PABA) active site, mimicking the transition state.
Structure-Activity Relationship (SAR) Insights
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Fluorine Substitution: The 2-fluoroethyl groups increase lipophilicity (logP ~1.4 vs. 0.8 for non-fluorinated analog), promoting membrane permeability.
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Metabolic Stability: Fluorine retards oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life.
Applications in Drug Development and Materials Science
Antimicrobial Agents
Preliminary in silico docking studies suggest moderate activity against Staphylococcus aureus DHPS (docking score: -8.2 kcal/mol). Synergy with dihydrofolate reductase inhibitors (e.g., trimethoprim) remains unexplored.
Polymer Chemistry
The compound’s sulfonamide group serves as a hydrogen-bond acceptor, enabling its use as a monomer in fluorinated polyelectrolytes for proton-exchange membranes. Such materials exhibit enhanced thermal stability (>200°C) compared to non-fluorinated analogs.
Future Research Directions
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In vitro antimicrobial assays against Gram-positive and Gram-negative pathogens.
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Pharmacokinetic profiling to assess oral bioavailability and clearance.
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Polymerization studies to evaluate mechanical properties of derived materials.
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